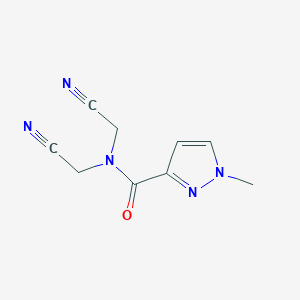![molecular formula C14H11N5S B5888136 nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTH, is a chemical compound that has been studied for its potential applications in scientific research. NPTH is a member of the thiosemicarbazone class of compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, as well as by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is that it has been shown to have a high degree of selectivity for cancer cells, meaning that it may be less toxic to healthy cells than other anti-cancer drugs. However, one limitation of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is that it has relatively poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is the development of new methods for synthesizing nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone that are more efficient and environmentally friendly. Another area of interest is the development of new formulations of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone that improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be synthesized using a variety of methods, including the reaction of 4-(3-pyridinyl)-1,3-thiazol-2-amine with nicotinaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of thiosemicarbazide with 4-(3-pyridinyl)-1,3-thiazol-2-carboxaldehyde in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-3-11(7-15-5-1)8-17-19-14-18-13(10-20-14)12-4-2-6-16-9-12/h1-10H,(H,18,19)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYANYDYYJPEY-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
